molecular formula C21H22Cl2N2O3S2 B2675134 Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216817-19-4

Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No. B2675134
CAS RN: 1216817-19-4
M. Wt: 485.44
InChI Key: HUQBQKBBYPZMAY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings. It includes a thiophene ring, a pyridine ring, and a carboxylate group. The presence of these functional groups suggests that this compound might be used in organic synthesis or pharmaceutical research .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The thiophene and pyridine rings are aromatic, which means they are stable and can participate in pi stacking interactions. The carboxylate group is polar and can form hydrogen bonds .

Scientific Research Applications

Synthesis and Characterization

Research on compounds with structural similarities to the specified molecule focuses on their synthesis and characterization. For instance, studies have detailed the preparation of carboxamides and their subsequent transformation into compounds with potential biological activities through various chemical reactions, showcasing the flexibility and versatility of thiophene and pyridine derivatives in synthetic chemistry (Sedlák et al., 2008; Youssef et al., 2012). These studies highlight the potential for creating novel molecules with tailored properties for specific applications, such as medicinal chemistry and materials science.

Potential Biological Activity

The structural motifs present in the compound of interest are often explored for their biological activities. For example, derivatives of thiophene and pyridine have been synthesized and evaluated for their anti-inflammatory, antimicrobial, and anticancer properties. This is evident in research targeting novel molecules as potential anti-inflammatory agents by synthesizing derivatives with related structures and evaluating their biological activities (Moloney, 2001). Such studies underscore the importance of these compounds in the development of new therapeutic agents.

Luminescence Sensing and Pesticide Removal

Thiophene-based compounds, including metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylate, have demonstrated significant potential in environmental applications, such as luminescence sensing of environmental contaminants and removal of pesticides (Zhao et al., 2017). These applications highlight the compound's versatility beyond biological activity, extending its utility to environmental monitoring and remediation.

Future Directions

The future directions for this compound would likely depend on its intended use. If it’s being studied as a potential drug, then future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s being used in organic synthesis, then future research could involve finding new reactions or improving the synthesis process .

properties

IUPAC Name

methyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3S2.ClH/c1-11(2)24-9-8-12-15(10-24)29-20(16(12)21(26)27-3)23-19(25)18-17(22)13-6-4-5-7-14(13)28-18;/h4-7,11H,8-10H2,1-3H3,(H,23,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQBQKBBYPZMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=C(C4=CC=CC=C4S3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

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